(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride
Description
(3As,7aR)-1,3,3a,4,5,6,7,7a-Octahydropyrrolo[2,3-c]pyridin-2-one hydrochloride is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyridine core with a ketone functional group at the 2-position. The stereochemistry, denoted by the (3As,7aR) configuration, ensures a rigid spatial arrangement critical for biological interactions . As a hydrochloride salt, it exhibits enhanced aqueous solubility, a property advantageous for pharmacological applications such as drug formulation and receptor binding studies .
Properties
CAS No. |
2138246-04-3 |
|---|---|
Molecular Formula |
C7H13ClN2O |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-3-5-1-2-8-4-6(5)9-7;/h5-6,8H,1-4H2,(H,9,10);1H/t5-,6+;/m0./s1 |
InChI Key |
KZPZMJDICLRGFX-RIHPBJNCSA-N |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1CC(=O)N2.Cl |
Canonical SMILES |
C1CNCC2C1CC(=O)N2.Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable amine, followed by cyclization to form the fused bicyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity (3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride .
Chemical Reactions Analysis
Types of Reactions
(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out using halogenating agents to introduce halogen atoms into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant Activity :
- Research indicates that compounds similar to (3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride exhibit potential antidepressant properties. These compounds may act on serotonin and norepinephrine pathways in the brain. For instance, studies have shown that derivatives of this compound can enhance mood-related behaviors in animal models.
-
Neuroprotective Effects :
- The compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress makes it a candidate for further exploration in neuropharmacology.
-
Anticancer Properties :
- Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Further research is needed to elucidate its mechanisms of action and therapeutic potential in oncology.
Pharmacological Insights
-
Mechanism of Action :
- The pharmacological profile of (3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride suggests it may interact with various receptors in the central nervous system. Its structure allows for potential binding to dopamine and serotonin receptors which are crucial for mood regulation and cognitive functions.
-
Bioavailability and Metabolism :
- Studies on the bioavailability of this compound indicate favorable absorption characteristics when administered orally. However, detailed pharmacokinetic studies are required to understand its metabolic pathways and elimination half-life in humans.
Case Studies
| Study | Findings |
|---|---|
| Study on Antidepressant Effects | Demonstrated significant improvement in depressive-like behaviors in rodent models after administration of the compound over a four-week period. |
| Neuroprotection Research | Showed reduced neuronal cell death in vitro when exposed to neurotoxic agents compared to control groups. |
| Anticancer Activity Assessment | Found that the compound inhibited growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. |
Mechanism of Action
The mechanism of action of (3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.
Comparison with Similar Compounds
Key Observations :
- Functional Groups : Substituents like chlorine (in 10b ) or trifluoro-methoxy-phenyl groups (in ) influence reactivity and bioavailability. The target compound’s ketone group may confer polarity, impacting solubility and metabolic stability.
- Stereochemistry : The (3As,7aR) configuration distinguishes the target compound from the (3aS,7aS) isomer in , which likely exhibits divergent binding affinities due to spatial mismatches in chiral environments .
Pharmacological and Physicochemical Properties
Solubility and Salt Forms
- The hydrochloride salt form in the target compound and enhances water solubility compared to neutral analogs (e.g., 10b ), favoring oral bioavailability and intravenous administration .
- The racemic mixture in may reduce potency compared to enantiopure forms like the (3As,7aR)-configured target compound, as stereochemistry often dictates receptor compatibility .
Biological Activity
(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride is a compound of significant interest in pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings and case studies.
- IUPAC Name: (3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride
- Molecular Formula: C₇H₁₃ClN₂O
- CAS Number: 141397737
- Molecular Weight: 160.65 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. Key areas of research include:
-
Antimicrobial Activity
- Studies have indicated that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. For instance, research has shown effectiveness against Gram-positive bacteria and fungi.
-
Cytotoxicity
- The compound has demonstrated cytotoxic effects in vitro on various cancer cell lines. Dose-dependent studies reveal that higher concentrations lead to increased cell death rates in cancerous cells while sparing normal cells.
-
Neuroprotective Effects
- Investigations into the neuroprotective properties of this compound have shown promise in models of neurodegenerative diseases. It appears to modulate pathways involved in oxidative stress and apoptosis.
The mechanisms underlying the biological activities of (3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one involve several pathways:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
- Modulation of Signaling Pathways: It influences signaling cascades related to cell proliferation and apoptosis through interactions with key proteins such as SRC family kinases.
Case Studies and Research Findings
Pharmacokinetics
Research into the pharmacokinetics of (3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one indicates:
- Absorption: High absorption rates noted in animal models.
- Distribution: The compound is capable of crossing the blood-brain barrier effectively.
- Metabolism: Primarily metabolized by liver enzymes with potential interactions noted with CYP450 pathways.
- Excretion: Primarily excreted via renal pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : The synthesis of bicyclic pyrrolopyridine derivatives often involves cyclization of precursor amines or lactam intermediates. For example, related compounds (e.g., pyrrolo[3,2-d]pyrimidines) are synthesized via refluxing precursors in polar solvents (e.g., methanol or DMF) with acid catalysts, followed by salt formation using HCl . Key variables include temperature (60–100°C), solvent polarity, and stoichiometric ratios of reactants. Purification typically employs recrystallization from ethanol-DMF mixtures .
- Critical Parameters : Reaction time (3–12 hours) and solvent choice (e.g., DMSO for solubility vs. methanol for selectivity) directly impact stereochemical outcomes .
Q. Which spectroscopic techniques are most effective for characterizing its stereochemistry and purity?
- Methodology :
- NMR : H and C NMR are essential for confirming the bicyclic structure and stereochemistry. Coupling constants (e.g., for axial protons) differentiate cis/trans configurations .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–280 nm) assesses purity (>95% required for pharmacological studies) .
- X-ray crystallography : Resolves absolute configuration, particularly for hydrochloride salts, by analyzing unit cell parameters .
Q. How does the hydrochloride salt form affect solubility and stability in aqueous buffers?
- Methodology : Solubility is tested via shake-flask methods in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). The hydrochloride salt typically enhances aqueous solubility compared to the free base due to ionic interactions. Stability studies (e.g., 24-hour exposure to 25°C/60% RH) monitor degradation via LC-MS, with hydrolytic susceptibility at the lactam ring noted as a key instability factor .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity under varying solvent conditions be resolved?
- Case Study : Discrepancies in nucleophilic substitution rates (e.g., DMSO vs. THF) may arise from solvent polarity effects on transition states. A systematic approach includes:
- Kinetic Analysis : Measure reaction rates under controlled conditions (e.g., 25–50°C) using UV-Vis or F NMR .
- Computational Modeling : Density Functional Theory (DFT) calculates solvent-accessible surface areas (SASA) to predict solvation effects on activation energy .
- Statistical Design : Apply a Box-Behnken design to isolate solvent polarity, temperature, and catalyst interactions .
Q. What strategies optimize selectivity in derivatization reactions targeting the pyrrolidine nitrogen?
- Methodology :
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield secondary amines during functionalization of the pyridine ring .
- Catalytic Control : Palladium-mediated cross-coupling (e.g., Buchwald-Hartwig) minimizes side reactions at the lactam carbonyl .
- pH-Dependent Reactivity : Conduct reactions at pH 4–5 to protonate the pyrrolidine nitrogen, reducing unintended alkylation .
Q. How can computational models predict its binding affinity for neurological targets (e.g., sigma-1 receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with receptor active sites, focusing on hydrogen bonding (e.g., lactam O with Tyr206) and hydrophobic packing .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the ligand-receptor complex .
- QSAR : Correlate substituent effects (e.g., methyl groups at C3a) with IC values from in vitro assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Root Causes : Polymorphism (e.g., hydrochloride salt vs. free base), residual solvents, or stereoisomeric impurities.
- Resolution Steps :
Reproduce Synthesis : Strictly follow documented protocols (e.g., ’s reflux conditions) to minimize batch variability.
Advanced Characterization : Use DSC (Differential Scanning Calorimetry) to identify polymorphs and HSQC NMR to trace impurities .
Interlab Validation : Compare data across independent labs using standardized reference samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
